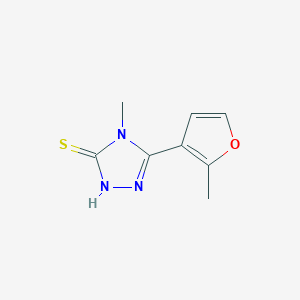

4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methyl-3-(2-methylfuran-3-yl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3OS/c1-5-6(3-4-12-5)7-9-10-8(13)11(7)2/h3-4H,1-2H3,(H,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMFWZVZTQLDDBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CO1)C2=NNC(=S)N2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00366299 | |

| Record name | 4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00366299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

725218-31-5 | |

| Record name | 4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00366299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol

Abstract: The 1,2,4-triazole-3-thiol scaffold is a cornerstone in medicinal chemistry, renowned for conferring a wide spectrum of biological activities to small molecules, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] This technical guide provides a comprehensive framework for the synthesis and detailed physicochemical characterization of a novel derivative, 4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol. As direct experimental data for this specific molecule is not extensively published, this document outlines a robust, proposed synthetic pathway and establishes a full suite of protocols for determining its critical physicochemical parameters. These properties—namely acidity (pKa), lipophilicity (LogP), aqueous solubility, and chemical stability—are paramount for assessing the compound's potential as a drug development candidate. The methodologies described herein are grounded in established analytical techniques and are designed to provide the rigorous, high-quality data required by researchers, scientists, and drug development professionals to evaluate its therapeutic potential.

Introduction: The Scientific Rationale

The convergence of a 1,2,4-triazole ring with a thiol group creates a privileged heterocyclic system with significant therapeutic interest.[3] The triazole core acts as a rigid, metabolically stable scaffold that can engage in hydrogen bonding and dipole interactions, while the 3-thiol moiety provides a key nucleophilic and acidic center, capable of coordinating with metal ions in enzymes or forming covalent bonds.[4][5] The specific substitution pattern of the target molecule—a methyl group at the N4 position and a 2-methyl-3-furyl group at the C5 position—is deliberate. The N-alkylation prevents tautomerization to the triazol-3-one, locking the molecule in its thiol/thione form, while the furan ring, a common fragment in natural products and drugs, introduces unique electronic and steric properties that can modulate biological activity.

Understanding the physicochemical profile of this molecule is a prerequisite for any meaningful biological evaluation. These properties govern the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a potential drug, influencing everything from oral bioavailability to target engagement and off-target toxicity. This guide provides the necessary theoretical foundation and practical, step-by-step protocols to fully characterize this compound.

Proposed Synthesis and Spectroscopic Characterization

The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is reliably achieved through the base-catalyzed intramolecular cyclization of a corresponding 1-acyl-4-alkyl-thiosemicarbazide intermediate.[1][6] This established pathway offers high yields and a straightforward purification process.

Proposed Synthetic Pathway

The proposed two-step synthesis begins with the formation of the key thiosemicarbazide intermediate from 2-methyl-3-furoic acid hydrazide and methyl isothiocyanate. This intermediate is then cyclized under alkaline conditions to yield the final product.

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Synthesis

Causality: The choice of ethanol as a solvent in Step 1 is due to its ability to dissolve both reactants and its suitable boiling point for reflux. The base-catalyzed cyclization in Step 2 proceeds via nucleophilic attack of the hydrazide nitrogen onto the thiocarbonyl carbon, followed by dehydration. Acidification is required to protonate the thiolate salt formed in the basic medium, causing the final product to precipitate.

Table 1: Reagents and Materials

| Reagent/Material | Purpose |

|---|---|

| 2-Methyl-3-furoic acid hydrazide | Starting Material |

| Methyl isothiocyanate | Reactant |

| Absolute Ethanol | Solvent |

| Sodium Hydroxide (NaOH) | Base Catalyst |

| Hydrochloric Acid (HCl), conc. | Acidification |

| Round-bottom flask, Reflux condenser | Reaction Vessel |

| Magnetic stirrer/hotplate | Agitation/Heating |

Step-by-Step Methodology:

-

Synthesis of 1-(2-methyl-3-furoyl)-4-methyl-thiosemicarbazide (Intermediate):

-

In a 250 mL round-bottom flask, dissolve 1 equivalent of 2-methyl-3-furoic acid hydrazide in absolute ethanol.

-

To this stirring solution, add 1 equivalent of methyl isothiocyanate dropwise.

-

Fit the flask with a reflux condenser and heat the mixture under reflux for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature. The intermediate will likely precipitate.

-

Collect the solid by vacuum filtration, wash with cold ethanol, and dry in vacuo.

-

-

Synthesis of this compound (Product):

-

Suspend the dried intermediate (1 equivalent) in 2M aqueous sodium hydroxide solution.

-

Heat the mixture under reflux for 3-5 hours, during which the solid should dissolve as the cyclization proceeds.

-

Cool the resulting clear or light-yellow solution in an ice bath.

-

Slowly acidify the solution with concentrated HCl with constant stirring until the pH is ~5-6.

-

A white or off-white solid will precipitate. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

-

Collect the product by vacuum filtration, wash thoroughly with cold deionized water to remove salts, and dry under vacuum.

-

Recrystallize from an appropriate solvent (e.g., ethanol/water mixture) to obtain the pure compound.

-

Spectroscopic and Physical Characterization

The synthesized compound must be rigorously characterized to confirm its identity and purity.

-

Melting Point (MP): A sharp melting point is indicative of high purity. For similar 4,5-disubstituted-4H-1,2,4-triazole-3-thiols, melting points are often observed in the range of 170-270 °C.[6][7]

-

FT-IR (KBr, cm⁻¹): Key expected peaks include the absence of a C=O stretch (from the intermediate), a C=N stretch (~1620 cm⁻¹), and a broad S-H stretch (~2600-2750 cm⁻¹), confirming the thiol form.[4][6]

-

¹H-NMR (DMSO-d₆, δ ppm): Expected signals would include a singlet for the N-CH₃ group (~3.5-3.8 ppm), singlets for the furan-CH₃ and furan proton, and a broad singlet for the acidic SH proton at a downfield chemical shift (>12 ppm).[4][6]

-

¹³C-NMR (DMSO-d₆, δ ppm): Key signals will correspond to the triazole C3 (thione, ~165-170 ppm) and C5 carbons, in addition to the carbons of the methyl and furyl substituents.[4]

-

Mass Spectrometry (MS): The molecular ion peak [M+H]⁺ should correspond to the calculated molecular weight of the compound (C₈H₉N₃OS, MW = 195.24).

Core Physicochemical Properties: Experimental Assessment

The following protocols are designed to be self-validating by including standard compounds and ensuring robust analytical quantification.

Acidity (pKa)

Theoretical Context: The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. For this molecule, the thiol proton is the most acidic, and its pKa value is critical for understanding the compound's charge state in physiological environments, which directly impacts solubility, permeability, and target binding.[8] Thiols on similar heterocyclic systems typically have pKa values in the range of 6-9.[9]

Experimental Protocol: UV-Vis Spectrophotometric Titration

Causality: This method is chosen for its high throughput and small sample requirement.[10] It relies on the principle that the protonated (R-SH) and deprotonated (R-S⁻) forms of the molecule will have different UV-Vis absorbance spectra. By measuring the absorbance at a specific wavelength across a range of pH values, a sigmoidal curve can be generated from which the pKa is determined as the inflection point.[8]

Caption: Workflow for pKa determination via UV-Vis titration.

Step-by-Step Methodology:

-

Preparation:

-

Prepare a series of universal buffers covering a pH range from 1.0 to 13.0.[10]

-

Prepare a 10 mM stock solution of the test compound in DMSO.

-

-

Measurement:

-

In a 96-well UV-transparent microplate, add 198 µL of each buffer to respective wells.

-

Add 2 µL of the compound stock solution to each well, resulting in a final concentration of 100 µM.

-

Measure the full UV-Vis absorbance spectrum (e.g., 220-400 nm) for each well using a plate reader.

-

-

Data Analysis:

-

Identify an analytical wavelength where the difference in absorbance between the acidic and basic forms is maximal.

-

Plot the absorbance at this wavelength against the pH of each buffer.

-

Fit the resulting data to a sigmoidal dose-response equation. The pH at the inflection point of the curve is the experimental pKa.

-

Lipophilicity (LogP)

Theoretical Context: The partition coefficient (P) is the ratio of a compound's concentration in a nonpolar solvent (n-octanol) to its concentration in a polar solvent (water) at equilibrium. LogP is its logarithmic form. It is a key predictor of a drug's ability to cross cell membranes. For oral drugs, a LogP value between 1 and 5 is often considered optimal (Lipinski's Rule of 5).[11]

Experimental Protocol: Shake-Flask Method with HPLC Quantification

Causality: The shake-flask method is the "gold standard" for LogP determination because it measures the partitioning of a compound at thermodynamic equilibrium.[10][12] HPLC is used for quantification due to its high sensitivity and specificity, allowing for accurate concentration measurements in both phases even when they differ significantly.[13]

Caption: Workflow for LogP determination via the shake-flask method.

Step-by-Step Methodology:

-

Preparation:

-

Prepare a phosphate buffer at pH 7.4.

-

Pre-saturate the buffer with n-octanol and, separately, n-octanol with the buffer by mixing them overnight and then separating the phases. This prevents volume changes during the experiment.

-

-

Partitioning:

-

Accurately weigh the test compound and dissolve it in one of the phases (or a 50:50 mixture).

-

Add equal, known volumes of the pre-saturated n-octanol and buffer to a vial.

-

Shake the mixture vigorously for at least 1 hour at a constant temperature (e.g., 25 °C).

-

Centrifuge the vial at high speed (e.g., 3000 rpm for 15 minutes) to achieve a clean separation of the two phases.

-

-

Analysis:

-

Carefully withdraw an aliquot from each phase, avoiding the interface.

-

Quantify the concentration of the compound in each aliquot using a validated HPLC-UV method against a standard curve.

-

Calculate the LogP using the formula: LogP = log₁₀(Concentration in octanol / Concentration in buffer).[14]

-

Aqueous Solubility

Theoretical Context: Aqueous solubility is a critical determinant of a drug's absorption and formulation possibilities. Poor solubility is a major hurdle in drug development. A commonly accepted criterion for drug discovery compounds is a solubility of greater than 60 µg/mL.[15]

Experimental Protocol: Thermodynamic (Shake-Flask) Solubility

Causality: This method determines the equilibrium solubility, which is the most relevant measure for biopharmaceutical characterization, as it reflects the maximum amount of compound that can be dissolved under stable conditions.[12] It involves creating a saturated solution and measuring the concentration of the dissolved solute.

Step-by-Step Methodology:

-

Incubation:

-

Add an excess amount of the solid compound to a vial containing a buffer of interest (e.g., phosphate-buffered saline, pH 7.4). The presence of undissolved solid must be visible.

-

Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

-

-

Separation:

-

After incubation, separate the undissolved solid from the solution. This can be done by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).

-

-

Quantification:

-

Analyze the clear filtrate using a validated HPLC-UV method to determine the concentration of the dissolved compound.[16]

-

The measured concentration is the thermodynamic solubility of the compound under the tested conditions.

-

Chemical Stability

Theoretical Context: Sulfur-containing heterocycles can be susceptible to degradation, particularly oxidation of the thiol group or hydrolysis of the ring system under harsh pH conditions or elevated temperatures.[17][18] Assessing stability is crucial for determining storage conditions, shelf-life, and potential metabolic liabilities.

Experimental Protocol: HPLC-Based Stability Assay

Causality: This protocol evaluates stability by incubating the compound under stressed conditions (varied pH and temperature) and monitoring its concentration over time. HPLC is used to separate the parent compound from any potential degradants, allowing for a precise quantification of its remaining percentage.

Step-by-Step Methodology:

-

Incubation:

-

Prepare solutions of the test compound (~100 µM) in buffers of different pH values (e.g., pH 2, pH 7.4, pH 9).

-

Incubate these solutions at different temperatures (e.g., 4 °C, 25 °C, 40 °C).

-

-

Time-Point Analysis:

-

At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each condition.

-

Immediately quench any reaction if necessary (e.g., by neutralizing the pH or adding an organic solvent like acetonitrile).

-

-

Quantification:

-

Analyze each sample by HPLC-UV.

-

Calculate the percentage of the compound remaining at each time point relative to the amount at time zero.

-

The results can be used to determine the compound's half-life (t₁/₂) under each condition.

-

Data Summary and Implications for Drug Development

All quantitative data should be consolidated for easy interpretation and comparison.

Table 2: Summary of Physicochemical Properties for this compound

| Physicochemical Property | Predicted Range / Target Value | Experimental Method | Importance in Drug Development |

|---|---|---|---|

| Molecular Weight | 195.24 g/mol | (Calculated) | Conforms to Lipinski's rule (<500 Da) |

| pKa | 6.0 - 9.0 | UV-Vis Spectrophotometry | Determines charge state, affecting solubility and permeability |

| LogP | 1.0 - 4.0 | Shake-Flask / HPLC | Measures lipophilicity; key for membrane permeability |

| Aqueous Solubility | >60 µg/mL | Shake-Flask / HPLC | Crucial for absorption and formulation development |

| Chemical Stability (t₁/₂ at pH 7.4, 25°C) | >24 hours | HPLC-Based Assay | Indicates shelf-life and potential for degradation in vivo |

Interpretation: The collective results from these assays will form a comprehensive physicochemical profile. For instance, a compound with a LogP of 2.5, a pKa of 7.8, and a solubility of 80 µg/mL would be considered a promising candidate from a developability standpoint. Conversely, very low solubility (<10 µg/mL) or rapid degradation (t₁/₂ < 2 hours) would be significant red flags, requiring medicinal chemistry efforts to modify the structure and improve these properties.

Conclusion

This technical guide provides a scientifically rigorous and logically structured approach to the synthesis and comprehensive physicochemical characterization of this compound. By following the detailed protocols for determining pKa, LogP, aqueous solubility, and chemical stability, researchers can generate the critical data needed to make informed decisions about the compound's viability in a drug discovery pipeline. This foundational knowledge is indispensable for correlating chemical structure with biological activity and ultimately advancing novel therapeutic agents from the laboratory to the clinic.

References

- AxisPharm. Solubility Test. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4K7500x0l0csks6Kao0NPKIP3ZJdv4KwyScxPDhJeQuuLcfGnZcTwQbxtNduNUfi7MBqSrzYCcnmS-Zhop6TqHTLe_BbSs51wnmGY4plwHEMItGgvswtjDfYS_QJYB348]

- Sugaya, Y., Yoshiba, T., Kajima, T., & Ishihama, Y. (2002). Development of solubility screening methods in drug discovery. Yakugaku Zasshi, 122(3), 237-246. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHyF3Gc86DuB36-q_JsRwDrfYnhrAbkDMDkclFO7laTVoBU2pxRA4aXpO1bz7lwb5_5MVTELStGbBD7tJwJ5XSJAvAEbGlSwoDAJj0hBCID5dcyfbaJJ3-zlMZLTVTP6ksumMEF]

- Pharma.Tips. (2025). Solubility Testing of Drug Candidates. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKhTylpSEJmGo_OfBSPvd78sGd4EfhAa1DFAcGRiAY4EElReAEaZfiIY-Z3K8ivhtU7W_tRePpxDlDSrZeuOIavotSgoK3ptbmFPEcMj5SkTHMHSz1oGRys3S22ZRfHVWHC4nzwstx1p6NaYtERZ7o4ZOIfdhVv2Zq]

- Alsenz, J., & Kansy, M. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. Journal of Pharmaceutical and Biomedical Analysis, 45(11), 1-25. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGoD2HNXj-3qCmyHDBK1nbE0IKLCZU3RhvvWSTcd73wAvozpWnqtdrs4q6273tHmveaCMhAcSY6amcqdNRDvJ1sTNAitq5FtSINeBjiaz0-f58EN5B3MML7sIfE6YcV6xmXx_tr2IrJyHpxPprxC2fcI8CkRTOnNRpSq9TlOF5sd9Gkpk6V0-G0y_Uj_KosDSDOVLGwLGatufu8ADaQ_FYyZiPR7V0vkYecPchpt2dHaX67EU3SH4kCKJqlsgtRM1Av5WdfUPPHcxuy]

- Life Chemicals. (2022). Compound solubility measurements for early drug discovery. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHgJtE7RpY7NmMwfuBC_yfmjXHoF2eM_b1-YF_otDpSNV38FyZi1d1HcuuQ-I_0ZX3eof_cULOm9dYP7Cw_Gsf8fx0sC3W-GupK5e5zzvp7oRpdYV0pi5WmvUrek9wUnCFt9hblLSrph71jGqAoVAbgEYK1mkLs29tTZXyBlSf3V9e-gSbgIUTNhk4g0_oF-mQjmJjtJM58PYrRpOldGIBRsNGA5gS8pOWSAihy5mMw]

- BenchChem. (2025). Synthesis and Characterization of 4,5-diethyl-4H-1,2,4-triazole-3-thiol: A Technical Guide. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWnERkKZe3VaUlTO-JKSzM8L8znTS5hYxjlVN-3Zz5CVptL11IOlTpiBi0fyaEl_WnbCr9eOolL1L_bvAgHPwftHeTqY4R1di4CLzAq-xYX8SekI6WzOdCf0bNKd3o1ZCLmyGdM02HLV5ldSqe-ixfcuEDLGKgoiL7E0eqnlk_jPfHmYXRVtc6b1R2D1jV_P0NU5Q-28Xc6kZl-AZsm4nIpv1fZKSAfDRydWhVeKkhcXfKeN1kmg==]

- Demirbas, N., et al. (Year not specified). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. KTU AVES. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFt418kape8wl8nxeSVW52YjSc1q2DlC4lu3K5MmPIXh0z3PjjtdL5N8weAmQ9OKnf5qkc6J9uNb-CtmlwHPEqbUxb5BXw557FYhp3_dtRt3cPorICERbH10HfZyAqtEOmq-SHpwmjCocqj34tZqKdjm9UV5ATwdw_9PLTzav4cD2eRDfgAjYCKZAHgPrIvoDL_krHUWRwJDaY6MnrjieCfB5NcXkvSy8c7Uj_y4QJAwALYaiwgOhEWI8C8E3yIqZ-eA0QVq6DB4tUCj7kjYy4gEjoTnBv7--hHuqGnCpOA_XL3FqjEUvEME1ZOqdIVmrzl5xYCSIkn6FlOmwfURfLV0tTH9XeRg0w=]

- Kromer, J., & Vreeke, M. (Year not specified). Development of Methods for the Determination of pKa Values. PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8_WW3pU6bfYrlIXDYKHcr462NAIZMunKbKgoxD-b3ulDgtYvfWLAhwv4n6UAqfjlF_8SeH9VjUflVG1gyQRNCcJjleXTWrRrg6qwGi9mivMOivtdNZtBJviWrMDHw5Yi4NZ2o5EjbkXcaJjQ=]

- Tajc, S. G., Tolbert, B. S., Basavappa, R., & Miller, B. L. (2004). Direct Determination of Thiol pKa by Isothermal Titration Microcalorimetry. Journal of the American Chemical Society, 126(34), 10508-9. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzGNP7ewxlM9Bw7YW_jtW7I4wERSuwLeEs4nrbaidISCmqSOQzL0qFYe4VF9tCosKyclEun9tl_fZM3KA4WZxFMnN9fvEcu3Pt-YT50ce0r24f5heUvvbRvCueiPp2n-erPFPY]

- SwissADME. (Year not specified). Investigation of the Usability of Some Triazole Derivative Compounds as Drug Active Ingredients by ADME and Molecular Docking Properties. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgfQ0zidc2PmMnhXdfyVixlIyhqVMjQEAC1UVu2rf-3uFupua7mnnEMsNueqUBP2sV_Sw9ZaiFvppJcQEgx_LehpADZD_tHOOMdcfyOPFVdY323WwTH2a5WfDzZ9BwkNzEAZ9zhaen6LtEZletq6FIXEVtmK4-IfwCo7X6s4q2wGpE]

- García-Valverde, M., & Torroba, T. (Year not specified). Special Issue: Sulfur-Nitrogen Heterocycles. PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzQN-9PHG1AOEre8gW3jI47iA1_J2WCCnk4ZpocYGg5rlrdb8gCPzNA-DDUu0dGXHB2X2h2Dp70DYsbuyAvhm45ruVEKHsbkOqGDysoEa0p5IXCSZAwkBI5QjVNa56poaacrVjqGd5w7yYFzw=]

- Mississippi State University. (2016). Evaluation of Thiol Raman Activities and pKa Values using Internally Referenced Raman-based pH Titration. Scholars Junction. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNPmWv8OTTdQ_QASBspOo4inFbSPqcQoMBK_LP7QhyqeBgQi8vGwlR9B2xlJD1u8aU6pQmSvLa4s_8iOuXNOn0xgvxijiAX4sfkWw026VUFbSbY5vqJ5FcxPLErjMo9xWSgoVddOmM1fDljdt_9bqtAGFK6czjC_hU-0Yh4RkAHyt-m2gjBBEu164Z]

- Wujec, M., et al. (2022). Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity. Journal of Pharmaceutical Negative Results. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbPRFfsb6Ua02-uHIVrKbmCogq_TNMIepcSeMwpgALZ3qbbSzFgQNviVH9LDpg1PVaHH5MCAY5xeJ02FX21S-PcIbpMU4Srf3LbAb5kcDmwZ5M5AIuI9eNBUVorfm2fpjvAH3rgYVxCAfuiDcEp3_GSmgxp3g9865Q4yI=]

- Buchard, A., et al. (2023). Synthesis and applications of the sulfur containing analogues of cyclic carbonates. Organic & Biomolecular Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGN9vG7f2J5P9EzRWSqfx3SofhlK9EV4cZcG7LGjP5_PWMalJUGBOBjEh7fin2gcekDNDOyb2zzlkvrV35SrCULpmGN6fIPmA6_apkuUFM0F2M-xWCWVvcEOWzj4f_t-VGi-VALfKSgNMU0u3NRrd5bo7L4Yh0TAiCF]

- Rollas, S., & Küçükgüzel, Ş. G. (Year not specified). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFOn7n__s7Jbw5efqr8Cq8LzGWC9ZhiUjaL9O7mMWhbC7ZNeWmTgt2Btdw52efKyDGswLQMyPcL2DhXzUoGja4n2Ls0JOKdTBsk9_rJ0VIekkZi9I5oV74wr-CUBzExdcfk]

- Huesgen, A. G. (Year not specified). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent Technologies. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmDy-yuclqUcanJtRgkMa1DEScLOnpFuf-M2UKllI-wiMXlEJQW9VU9GVMUedphTemSVJt1T7EkU8SNas_Z1mIyWSZiW2z3RnyFA-MgYRE2zexpkIpkNlVWxucmPaP9MZ9UW5Vj2768CGvf7EE_JqqLiyV3X3WAw==]

- ACD/Labs. (Year not specified). LogP—Making Sense of the Value. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFD4DhjGvwyItsEY0al6hZ3g9ZUxYHuvpl-E9e3NGK92oY6mpBiSnosoo-CGRififJmAjsKsU0hXTdK7n9ZbTepd3sUMWlAIKNhWbLO95GzEx8c-wwANW11i4CS-A02cbMwkUq_R2N9BA3Spjkj3aMBvBF9e3MqBILMiDxabkSxN1oOKY9AgIMe_1rX_Yg==]

- Oriental Journal of Chemistry. (Year not specified). Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFL0iK8ePF164TTg3TzUbzz0rWLVnbmn-wPtblDshygdI9fcc9cYADgkTus_OY5znkdioNxdkoRCfmepwfOpOrbEeaiKBQwAL9gjvmv3KfKWqEfgYTYvwPEhNdKbhRjyivwZiMWbWvShuIi8xAVFCSnB_K74j_3iwhLWYy1oVQDotWBrUHFmZwnds6-4YjDMhisD7ciRfLRZsQ72AjYU9Blxb8EH9YVgHAncHPMpp5-5-zRo7PKd5DKIjfVs80BxevDNXGofncGG8cRNNCaM3gjpm0gGSLupKVD2BHTcwUgMNL-ju5lNVi-mHlKIsr-9U_J2VByQ84HySo=]

- Molecules. (2025). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWLZx-MPNUp1XU5nSnfym84DnZ66yZCjAiNLRD-AuU0TIBfy5LQOy8sVomuB0dRIJoHNBKFrVcjXclKFNFG7ihgYnFs0ZDfdwF1RBdxCs_SmXAXae4aMNkutIqRGFNoQAObV_Edo8_WOu9d5i4]

- MDPI. (Year not specified). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZ5A2QVESPlnFRuKChTa2OasjU2dvkWXWicXRVaf-cRMukutAfdUtOu8mtemjFWa-qWNiyIY7d3v1wON_lfKz7QjFSrVlE-kpnAds7K-nzZU1P3Hw4_ktGrLa5o1Elafk=]

- ResearchGate. (Year not specified). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVxpNbvA_iaNW5cXi0RQDGj2TanSyYi3ImQZ84EgD3KaF4xDi662HtNW67QsINnD3mMzcFjmWtz_RWbifINleBBuW2bi5VJd4azQZ86qEPUAPyeyT8k6yyAIDLMsdk0MJiTMV7lq1z4YzOyllCloPkoPduPxA3eR9Bc3BDY55EIQaC6Ee_onf-gKSTBVkGQU6SOk8HgFtL3s39in7d2RTGrd17mI-6phCVw0MCyumrxHGa9kwvNRMHLN2SKr3Uf6lSJlIU6GjA_ia3eEdmjTVyvtGnuVP4Enlv9ESoy5xS3z0GBsJKnBxBcQ==]

- Sai Life Sciences. (Year not specified). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFrXsNgoCIhTcAmMI50JeVO_dzL4bQQDZdBrlBuuHm6Lw1OI9j3Qc6P0D0KJZ1GfGWxsJceOzFQ6Rt25Ez1FPZpqhQjatTtDwo-Tk9XNOC7y-NXUll19lgOzRWYPky8RBmYWK8_KE7riq6_zOAjjWfGh6rBMcPYWCUJOQgXRehQlez-JvOwPtw_Old2BDYCvpUloXE3RpqO1ZydmpQm-7HUJYT-r96IU4YsalZ28jRS]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]

- 5. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II) – Oriental Journal of Chemistry [orientjchem.org]

- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scholarsjunction.msstate.edu [scholarsjunction.msstate.edu]

- 10. researchgate.net [researchgate.net]

- 11. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 12. researchgate.net [researchgate.net]

- 13. agilent.com [agilent.com]

- 14. acdlabs.com [acdlabs.com]

- 15. Solubility Test | AxisPharm [axispharm.com]

- 16. [Development of solubility screening methods in drug discovery] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Special Issue: Sulfur-Nitrogen Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis and applications of the sulfur containing analogues of cyclic carbonates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00141E [pubs.rsc.org]

spectral data for 4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol

An In-Depth Technical Guide to the Spectral Characterization of 4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol

Introduction

Heterocyclic compounds form the backbone of modern medicinal chemistry, with nitrogen- and sulfur-containing scaffolds like 1,2,4-triazoles being of particular interest. These structures are renowned for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The title compound, this compound, merges the well-established 1,2,4-triazole core with a furan moiety, creating a novel chemical entity with significant potential in drug discovery and materials science.

Unambiguous structural elucidation is the cornerstone of chemical research and development. It ensures the identity and purity of a synthesized compound, which is critical for interpreting biological activity and ensuring reproducibility. This guide provides a comprehensive framework for the spectral characterization of this compound using a multi-technique approach encompassing Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. As a Senior Application Scientist, this document is structured not merely as a list of data, but as a technical narrative explaining the causality behind experimental choices and the logic of spectral interpretation.

Molecular Structure and Key Chemical Features

The structural identity of the target compound is the foundation of our analysis. A crucial feature of the 1,2,4-triazole-3-thiol ring is its capacity to exist in two tautomeric forms: the thiol and the thione. This equilibrium is influenced by factors such as the solvent and the physical state (solid vs. solution) and has distinct spectroscopic signatures.

Caption: Thiol-Thione tautomerism in the 1,2,4-triazole-3-thiol core.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. We will examine both ¹H and ¹³C NMR.

Proton (¹H) NMR Spectroscopy

Expertise & Experience: The choice of solvent is critical for ¹H NMR. While CDCl₃ is common, deuterated dimethyl sulfoxide (DMSO-d₆) is the superior choice here. Its polarity helps in dissolving the potentially polar triazole, and more importantly, it slows the chemical exchange of the labile thiol (S-H) proton, allowing it to be observed as a distinct, albeit often broad, signal. The observation of this proton is a key piece of evidence for the thiol tautomer.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the purified compound into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6 mL of DMSO-d₆ containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Dissolution: Cap the tube and gently agitate or vortex until the sample is fully dissolved. A brief application of heat from a heat gun may be necessary if solubility is low.

-

Instrument Setup: Place the sample in a 400 MHz (or higher) NMR spectrometer.

-

Acquisition: Acquire the spectrum at 25 °C. Key parameters include a 30-degree pulse angle, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds. A total of 16 scans are typically sufficient for a high signal-to-noise ratio.

-

Confirmation (D₂O Exchange): To confirm the S-H proton, add 1-2 drops of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the spectrum. The signal corresponding to the S-H proton will disappear due to proton-deuterium exchange.

Predicted ¹H NMR Data & Interpretation

The following table summarizes the predicted ¹H NMR spectrum, with justifications based on established chemical shift principles and data from analogous structures.

| Label | Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale & Cited Insights |

| Hₐ | N-CH₃ | ~3.5 | Singlet | 3H | The methyl group attached to the electron-withdrawing triazole nitrogen is expected to be deshielded. A similar N-CH₃ in 4-methyl-1,2,4-triazole-3-thiol appears at 3.45 ppm in DMSO-d₆.[3] |

| Hₑ | Furan-CH₃ | ~2.3 | Singlet | 3H | Methyl groups on aromatic rings typically appear around 2.2-2.5 ppm. |

| Hբ | Furan-H (C4) | ~6.5 | Doublet | 1H | Protons on a furan ring typically appear between 6.0-7.5 ppm. This proton is adjacent to one other furan proton, resulting in a doublet. |

| H₉ | Furan-H (C5) | ~7.6 | Doublet | 1H | This proton is adjacent to the oxygen atom, leading to greater deshielding compared to Hբ. |

| Hₙ | S-H | 13.0 - 14.0 | Broad Singlet | 1H | The thiol proton in similar 1,2,4-triazole systems is known to be highly deshielded and appears far downfield. For instance, the SH proton in 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol is observed at 13.97 ppm.[1] This signal will disappear upon D₂O exchange. |

Caption: Structure of the title compound with proton assignments.

Carbon-13 (¹³C) NMR Spectroscopy

Trustworthiness: A standard broadband proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. This serves as a self-validating system; the number of observed signals should match the number of non-equivalent carbons in the proposed structure, confirming its integrity.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrument Setup: Configure the spectrometer for ¹³C observation (e.g., at 100 MHz for a 400 MHz instrument).

-

Acquisition: Acquire a proton-decoupled spectrum. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope. A spectral width of 0-200 ppm is appropriate.

Predicted ¹³C NMR Data & Interpretation

| Assignment | Predicted δ (ppm) | Rationale & Cited Insights |

| N-CH₃ | ~30 | Aliphatic carbon attached to a nitrogen atom. |

| Furan-CH₃ | ~14 | Typical chemical shift for a methyl group on an aromatic ring. |

| Furan C4 | ~112 | Electron-rich aromatic carbons in furan. |

| Furan C5 | ~143 | Furan carbon adjacent to oxygen is typically more deshielded. |

| Furan C2 | ~148 | Quaternary furan carbon attached to the methyl group. |

| Furan C3 | ~115 | Quaternary furan carbon attached to the triazole ring. |

| Triazole C5 | ~150 | Carbon atom in the triazole ring attached to the furan substituent. |

| Triazole C3 (C-S) | ~165 | The carbon atom attached to both sulfur and two nitrogen atoms is highly deshielded. In related amino-triazoles, carbons adjacent to heteroatoms appear in the 130-170 ppm range.[4] |

Mass Spectrometry (MS)

Authoritative Grounding: Mass spectrometry provides the molecular weight and, through fragmentation analysis, corroborates the structure's connectivity. High-Resolution Mass Spectrometry (HRMS) is the gold standard for confirming the elemental composition, providing a result accurate to within a few parts per million of the calculated value.[5]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Ionization: Utilize Electrospray Ionization (ESI), which is a soft ionization technique suitable for polar, non-volatile compounds, minimizing fragmentation and ensuring a strong molecular ion peak.

-

Analysis: Analyze the sample using a Time-of-Flight (TOF) or Orbitrap mass analyzer to achieve high mass accuracy.

-

Data Acquisition: Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

Predicted Mass Spectrum & Fragmentation

-

Molecular Formula: C₉H₉N₃OS

-

Calculated Exact Mass: 207.0466

-

Predicted HRMS (ESI-TOF) m/z: 208.0539 for [C₉H₉N₃OS + H]⁺

The fragmentation pattern provides a fingerprint of the molecule's structure. Key bond cleavages can be predicted based on chemical stability.

Caption: Predicted major fragmentation pathways for the title compound.

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is exceptionally useful for identifying functional groups and can provide critical evidence for the thiol-thione tautomerism in the solid state. The presence of a weak S-H stretch and the absence of a strong N-H stretch would strongly support the thiol form as the dominant tautomer in the solid sample.

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix ~1 mg of the dry sample with ~100 mg of dry, spectroscopic grade KBr. Grind the mixture thoroughly in an agate mortar.

-

Pellet Pressing: Transfer the powder to a pellet press and apply pressure (approx. 8-10 tons) to form a transparent or translucent pellet.

-

Acquisition: Place the pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum, typically from 4000 to 400 cm⁻¹.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3100 | Medium | C-H stretch (Aromatic/Furan) | Characteristic stretching vibration for C-H bonds on the furan ring. |

| 2950-2850 | Medium-Weak | C-H stretch (Aliphatic/Methyl) | Stretching vibrations for the N-CH₃ and Furan-CH₃ groups. |

| ~2550 | Weak | S-H stretch | The thiol stretch is characteristically weak and can sometimes be difficult to observe. Its presence is a key indicator of the thiol tautomer. |

| ~1630 | Strong | C=N stretch | Stretching vibration from the C=N bonds within the triazole ring. Similar compounds show this band around 1635 cm⁻¹.[6] |

| ~1550 | Strong | C=C stretch | Aromatic ring stretching from the furan moiety. |

| ~1250 | Strong | C=S stretch (Thione form) | If the thione tautomer is present, a strong absorption in this region is expected. The relative intensity of this band versus the S-H band can indicate the tautomeric ratio. |

| ~1050 | Strong | C-O-C stretch | Characteristic asymmetric stretch of the furan ring. |

Conclusion

The structural verification of this compound requires a synergistic application of modern spectroscopic techniques. This guide outlines a robust, self-validating workflow for its complete characterization. ¹H and ¹³C NMR define the carbon-hydrogen framework, high-resolution mass spectrometry confirms the elemental composition with exacting precision, and infrared spectroscopy identifies key functional groups, offering vital clues into the compound's tautomeric state. By following these protocols and interpretive frameworks, researchers and drug development professionals can establish the identity and purity of this novel heterocyclic compound with the highest degree of scientific confidence.

References

-

Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. Retrieved from [Link]

-

Ginekologia i Poloznictwo. (n.d.). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. Retrieved from [Link]

-

INDUS JOURNAL OF BIOSCIENCE RESEARCH. (2025). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. Retrieved from [Link]

-

Current issues in pharmacy and medicine. (2021). Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol. Retrieved from [Link]

-

Preprints.org. (2023). Dichlorophenoxy)Methyl)-4H- 1,2,4-Triazol-3-yl)Thio. Retrieved from [Link]

-

ResearchGate. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. Retrieved from [Link]

-

BuyersGuideChem. (n.d.). 4-Ethyl-5-methyl-4H-1,2,4-triazole-3-thiol | C5H9N3S. Retrieved from [Link]

-

ResearchGate. (2010). ChemInform Abstract: Synthesis of 1,2,4-Triazole-3-thiols and Their S-Substituted Derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies. Retrieved from [Link]

Sources

- 1. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]

- 2. preprints.org [preprints.org]

- 3. 4-Methyl-1,2,4-triazole-3-thiol(24854-43-1) 1H NMR [m.chemicalbook.com]

- 4. 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijbr.com.pk [ijbr.com.pk]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Tautomeric Forms of 4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol

Abstract

This technical guide provides a comprehensive examination of the tautomeric phenomena exhibited by 4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of interest in medicinal chemistry and drug development. The 1,2,4-triazole scaffold is a cornerstone in the design of various therapeutic agents, and a profound understanding of its structural nuances, particularly tautomerism, is critical for predicting molecular interactions and reactivity.[1][2] This document delineates the potential tautomeric forms of the title compound, explores the underlying principles governing the thione-thiol equilibrium, and presents a multi-faceted approach for their characterization, integrating both experimental and computational methodologies. The insights provided herein are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively harness the therapeutic potential of this class of molecules.

Introduction: The Significance of Tautomerism in 1,2,4-Triazole-3-thiols

Tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers, is a fundamental concept in organic chemistry with profound implications for the chemical and biological properties of molecules. In the realm of heterocyclic chemistry, the 1,2,4-triazole ring system is a privileged scaffold known for its diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4][5] The presence of a thiol group at the 3-position of the 1,2,4-triazole ring introduces the possibility of thione-thiol tautomerism, a prototropic equilibrium between a thione (C=S) form and a thiol (-SH) form.

The position of this equilibrium can be influenced by a multitude of factors, including the nature of substituents on the triazole ring, the solvent polarity, temperature, and the physical state (solid or solution) of the compound.[6][7] Understanding and controlling this tautomeric balance is paramount in drug design, as the different tautomers can exhibit distinct physicochemical properties, such as lipophilicity, pKa, and hydrogen bonding capacity, which in turn dictate their pharmacokinetic and pharmacodynamic profiles. This guide will focus specifically on the tautomeric landscape of this compound.

Potential Tautomeric Forms of this compound

The title compound can theoretically exist in two primary tautomeric forms: the thione form and the thiol form. The equilibrium between these two forms is depicted below.

Sources

- 1. Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. dspace.zsmu.edu.ua [dspace.zsmu.edu.ua]

- 4. Synthesis, Characterization, and Antimicrobial Activity of Some New 2,4-Dihydro-3H-1,2,4-Triazole-3-thione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

Navigating the Solvent Landscape: A Technical Guide to the Solubility of 4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol

Abstract

This technical guide provides a comprehensive exploration of the solubility characteristics of 4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of significant interest in contemporary drug discovery and materials science. Recognizing the critical role of solubility in determining the therapeutic efficacy, formulation feasibility, and synthetic pathway optimization of novel chemical entities, this document synthesizes theoretical principles with actionable experimental protocols.[1][2][3] We delve into the molecular architecture of the target compound to predict its solubility behavior and present a systematic approach for its empirical determination across a spectrum of organic solvents. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights to navigate the complexities of solubility assessment.

Introduction: The Imperative of Solubility in Modern Chemistry

Solubility, the capacity of a solute to dissolve in a solvent to form a homogeneous system, is a fundamental physicochemical property that dictates the fate of a compound in both biological and synthetic environments.[3] In the realm of drug development, poor aqueous solubility is a primary contributor to the high attrition rates of promising drug candidates, as it directly impacts bioavailability and therapeutic effectiveness.[1][2][3] For a therapeutic agent to be absorbed, it must first be in solution at its site of administration.[2][3] Consequently, a thorough understanding and empirical determination of a compound's solubility profile are indispensable early-stage activities in any drug discovery pipeline.[4]

Beyond pharmaceuticals, the solubility of a compound in organic solvents is a critical parameter in synthetic chemistry, influencing reaction kinetics, purification strategies (such as crystallization and chromatography), and the formulation of materials. This guide focuses on this compound, a molecule featuring a confluence of functional groups that present a unique and instructive case study in solubility.

Molecular Architecture and Predicted Solubility Behavior

A molecule's solubility is intrinsically linked to its structural and electronic features. The principle of "like dissolves like" serves as a foundational concept, suggesting that polar molecules will dissolve in polar solvents, and non-polar molecules in non-polar solvents.[5] An analysis of the structure of this compound allows for a predictive assessment of its solubility.

The key structural motifs of this compound include:

-

A 1,2,4-Triazole Ring: This five-membered heterocycle containing three nitrogen atoms is polar and capable of acting as a hydrogen bond acceptor.[6]

-

A Thiol Group (-SH): The thiol group is weakly acidic and can participate in hydrogen bonding, both as a donor and an acceptor, which can enhance solubility in polar protic solvents.

-

A Methyl Group (-CH3): This is a small, non-polar aliphatic group.

-

A 2-methyl-3-furyl Group: This heterocyclic substituent, while containing an oxygen atom, is largely non-polar due to its hydrocarbon framework.

The interplay of these functional groups results in a molecule with moderate overall polarity. The presence of the triazole and thiol moieties suggests potential solubility in polar solvents, while the methyl and furyl groups will contribute to its solubility in less polar organic solvents. It is important to note that many 1,2,4-triazole derivatives are reported to have poor solubility in common organic solvents, which underscores the necessity of empirical determination.[7]

Systematic Evaluation of Solubility: An Experimental Workflow

The following section outlines a robust, multi-tiered approach to determining the solubility of this compound. This workflow is designed to progress from qualitative screening to precise quantitative measurement, allowing for efficient use of resources.

Caption: A three-phase experimental workflow for determining compound solubility.

Phase 1: Qualitative Screening

The initial step involves a rapid screening of solubility in a diverse range of organic solvents. This provides a broad overview of the compound's solubility characteristics.

Protocol:

-

Solvent Selection: Choose a representative set of solvents spanning the polarity spectrum. A suggested list is provided in Table 1.

-

Sample Preparation: In separate, labeled small vials or test tubes, add approximately 1-2 mg of this compound.

-

Solvent Addition: Add 0.5 mL of each selected solvent to the corresponding vial.

-

Mixing: Vigorously vortex or shake each vial for 1-2 minutes at a controlled ambient temperature (e.g., 25°C).

-

Visual Observation: Visually inspect each vial for the presence of undissolved solid. Classify the solubility as "Soluble," "Partially Soluble," or "Insoluble."

Phase 2: Semi-Quantitative Estimation

For solvents in which the compound shows some solubility, a semi-quantitative estimation can be performed to narrow down the solubility range.

Protocol:

-

Stock Solution Preparation: In a solvent where the compound is known to be soluble, prepare a stock solution of a known concentration.

-

Serial Dilution: Perform serial dilutions of the stock solution.

-

Observation: Identify the concentration at which precipitation is first observed. This provides an estimate of the saturation solubility.

Phase 3: Quantitative Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining equilibrium solubility.

Protocol:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed container. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

Phase Separation: Allow the undissolved solid to settle. A portion of the supernatant is then carefully removed and clarified by centrifugation or filtration through a solvent-compatible filter (e.g., 0.22 µm PTFE). This step is critical to prevent undissolved solid particles from interfering with the analysis.

-

Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Visible Spectroscopy.

-

Data Reporting: Express the solubility in standard units, such as mg/mL or molarity (mol/L).

Data Presentation and Interpretation

All quantitative solubility data should be systematically organized for clear comparison and interpretation.

Table 1: Predicted and Experimental Solubility of this compound

| Solvent | Polarity Index | Predicted Solubility | Qualitative Observation | Quantitative Solubility (mg/mL at 25°C) |

| Hexane | 0.1 | Low | Insoluble | < 0.1 |

| Toluene | 2.4 | Low to Moderate | Partially Soluble | To be determined |

| Dichloromethane | 3.1 | Moderate | Partially Soluble | To be determined |

| Acetone | 5.1 | Moderate to High | Soluble | To be determined |

| Ethanol | 4.3 | Moderate to High | Soluble | To be determined |

| Methanol | 5.1 | High | Soluble | To be determined |

| Dimethyl Sulfoxide (DMSO) | 7.2 | High | Soluble | To be determined |

| Water | 10.2 | Low | Insoluble | < 0.1 |

Note: The "Predicted Solubility" is based on theoretical principles. The "Qualitative Observation" and "Quantitative Solubility" columns are to be populated with experimental data. For context, a structurally related compound, 5-(2-methyl-3-furyl)-4-phenyl-4H-1,2,4-triazole-3-thiol, is reported to have a solubility of 10 mM in DMSO. Another related compound, 4-Methyl-4H-1,2,4-triazole-3-thiol, is soluble in acetone at 2.5%.[8]

Conclusion: From Data to Decision-Making

A comprehensive understanding of the solubility of this compound in a range of organic solvents is paramount for its successful application in research and development. This guide has provided a dual approach: a theoretical framework for predicting solubility based on molecular structure and a detailed, practical workflow for its empirical determination. By systematically applying the described protocols, researchers can generate reliable and reproducible solubility data. This, in turn, will empower informed decision-making in crucial areas such as the selection of appropriate solvents for synthesis and purification, the design of formulations for biological testing, and the overall advancement of projects involving this promising class of heterocyclic compounds.

References

- Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.

- Synthesis, Characterization and Antimicrobial Activity of Thiol Substituted Triazole Amic Acids. Pakistan Journal of Scientific & Industrial Research - Physical Sciences.

- Ask a Formulator: What is the Purpose and Approach to Solubility Studies? - Dow Development Labs.

- The Importance of Solubility for New Drug Molecules. Biomedical & Pharmacology Journal. (2020-05-11).

- DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES.

- Solubility of Organic Compounds.

- What Affects Solubility Of Organic Compounds? - Chemistry For Everyone. YouTube.

- Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.

- IMPORTANCE OF SOLUBILITY AND SOLUBILITY ENHANCEMENT TECHNIQUES. Journal of Medical Pharmaceutical and Allied Sciences.

- Role of Solubility, Permeability and Absorption in Drug Discovery and Development. Books. (2015-11-20).

- Solubility of Organic Compounds - Chemistry Steps.

- 2.2: Solubility Lab - Chemistry LibreTexts. (2021-09-11).

- 3.2 Solubility – Introductory Organic Chemistry.

- Prediction of pH-Dependent Aqueous Solubility of Druglike Molecules. Semantic Scholar.

- Factors Affecting Solubility. BYJU'S.

- solubility experimental methods.pptx. Slideshare.

- 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol. PubChem.

- The Experimental Determination of Solubilities.

- Synthesis of Dense 1,2,3-Triazole Polymers Soluble in Common Organic Solvents. NIH.

- Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.

- Prediction of drug solubility

- 1,2,4-Triazole - Solubility of Things.

- Compound solubility prediction in medicinal chemistry and drug discovery. Life Chemicals. (2023-05-08).

- Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression. PMC - NIH.

- 4-Methyl-4H-1,2,4-triazole-3-thiol 97%. Sigma-Aldrich.

- 4-Methyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol. CymitQuimica.

- The effects of solvent and base on yields of triazole-thiols 2a-b.

- Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applic

- Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol deriv

- Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. MDPI.

- Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives.

- Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol. Current issues in pharmacy and medicine. (2021-10-25).

- Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). Oriental Journal of Chemistry.

- 4-Amino-5-methyl-4H-1,2,4-triazole-3-thiol Request for Quot

Sources

- 1. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 2. ucd.ie [ucd.ie]

- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 5. m.youtube.com [m.youtube.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. v3.pjsir.org [v3.pjsir.org]

- 8. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Mechanism of Action of 4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of therapeutic agents with a broad spectrum of pharmacological activities. This technical guide provides a comprehensive examination of the putative mechanism of action of a specific derivative, 4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol. While direct experimental data for this particular compound is emerging, this document synthesizes the well-established mechanisms of analogous 1,2,4-triazole-3-thiol compounds to construct a scientifically grounded hypothesis of its biological function. This guide is intended for researchers, scientists, and professionals in drug development, offering insights into its likely antifungal, antimicrobial, and other potential therapeutic activities.

Introduction: The Prominence of the 1,2,4-Triazole-3-thiol Core

The 1,2,4-triazole ring system is a privileged heterocyclic structure renowned for its metabolic stability and diverse biological activities.[1][2] The incorporation of a thiol group at the 3-position and various substituents at the 4- and 5-positions significantly influences the molecule's physicochemical properties and pharmacological profile.[2] Derivatives of 1,2,4-triazole-3-thiol have demonstrated a wide array of therapeutic potential, including antifungal, antibacterial, anticancer, anticonvulsant, anti-inflammatory, and antioxidant properties.[1][2][3][4] The unique electronic and structural characteristics of the triazole ring, including its capacity for hydrogen bonding and its dipole moment, enable it to interact with a variety of biological targets with high affinity.[5]

Postulated Primary Mechanism of Action: Antifungal Activity via Ergosterol Biosynthesis Inhibition

The most extensively documented mechanism of action for antifungal 1,2,4-triazole compounds is the inhibition of lanosterol 14α-demethylase, a crucial fungal cytochrome P450 enzyme (CYP51).[6][7][8][9] This enzyme plays a pivotal role in the biosynthesis of ergosterol, the primary sterol in fungal cell membranes that is essential for maintaining membrane integrity, fluidity, and the function of membrane-bound proteins.[6][7][8][9]

The Ergosterol Biosynthesis Pathway and the Role of CYP51

The biosynthesis of ergosterol is a multi-step process that begins with the cyclization of squalene to lanosterol. Lanosterol then undergoes a series of demethylation, isomerization, and desaturation reactions to yield ergosterol. A critical step in this pathway is the 14α-demethylation of lanosterol, catalyzed by CYP51.

Inhibition of CYP51 by this compound

It is highly probable that this compound, like other antifungal triazoles, acts as a potent and selective inhibitor of fungal CYP51. The nitrogen atom at the 4-position of the triazole ring is believed to coordinate with the heme iron atom in the active site of CYP51, thereby preventing the binding of the natural substrate, lanosterol. This inhibition leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterols in the fungal cell membrane. The consequences of this are:

-

Disruption of Membrane Integrity: The altered sterol composition leads to increased membrane permeability and fluidity, compromising the structural integrity of the fungal cell.

-

Impaired Fungal Growth: The disruption of membrane function inhibits fungal growth and replication.

Secondary Antifungal Mechanism: HMG-CoA Reductase Feedback

Recent studies have uncovered a secondary mechanism of action for some triazole antifungals.[10] The accumulation of sterol intermediates resulting from CYP51 inhibition can induce negative feedback on HMG-CoA reductase, a key enzyme earlier in the ergosterol biosynthesis pathway.[10] This dual-action mechanism may contribute to the potent fungicidal activity of these compounds.

Caption: Experimental workflow for mechanistic validation.

Quantitative Data Summary

While specific data for this compound is not yet available in the public domain, the following table provides representative data for analogous 1,2,4-triazole-3-thiol derivatives to illustrate the expected range of activity.

| Compound Class | Target Organism | Assay | Result (Range) | Reference |

| 1,2,4-Triazole-3-thiol Derivatives | Candida albicans | MIC | 0.0156 - 2.0 µg/mL | [7] |

| 1,2,4-Triazole-3-thiol Derivatives | Aspergillus niger | MIC | Varies with substitution | [6] |

| 1,2,4-Triazole-3-thiol Schiff Bases | Staphylococcus aureus | MIC | Comparable to standard antibiotics | [3] |

| 1,2,4-Triazole-3-thiol Schiff Bases | Escherichia coli | MIC | Varies with substitution | [3] |

Conclusion and Future Directions

Based on the extensive body of research on 1,2,4-triazole-3-thiol derivatives, it is highly probable that this compound exerts its primary biological effect as an antifungal agent through the inhibition of ergosterol biosynthesis. The proposed dual mechanism involving both CYP51 inhibition and potential negative feedback on HMG-CoA reductase warrants further investigation. Additionally, its potential as a broader spectrum antimicrobial and its other therapeutic possibilities should be explored. The experimental protocols outlined in this guide provide a clear path forward for the comprehensive evaluation of this promising compound.

References

- Advances in synthetic approach to and antifungal activity of triazoles. PubMed Central - NIH.

- Antimicrobial activity of new 5-(furan-2-yl)

- Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress. Symbiosis Online Publishing.

- Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole deriv

- Proposed reaction mechanism for construction of 4H-1,2,4-triazole-3-thiol.

- Novel 1, 2, 4-Triazoles as Antifungal Agents. PMC - PubMed Central.

- Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applic

- Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents. NIH.

- The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancre

- A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus medi

- A Technical Guide to the Mechanisms of Action of 1,2,4-Triazole Compounds. Benchchem.

- Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. MDPI.

- Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol deriv

- Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosph

-

Synthesis and evaluation of 4-amino-5-phenyl-4H--[3][6][11]triazole-3-thiol derivatives as antimicrobial agents. Semantic Scholar.

- synthesis-and-evaluation-of-4-amino-5-phenyl-4h-1-2-4-triazole-3-thiol-deriv

- 1,2,4-Triazoles as Important Antibacterial Agents. PMC - NIH.

- Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol deriv

- Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Deriv

- Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)

- Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives.

- Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosph

Sources

- 1. Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives [mdpi.com]

- 3. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antimicrobial activity of new 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol derivatives | Zaporozhye Medical Journal [zmj.zsmu.edu.ua]

A Technical Guide to the Potential Biological Activities of 4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol

Abstract

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, renowned for its broad spectrum of pharmacological activities. This technical guide provides an in-depth analysis of the potential biological activities of a specific, novel derivative: 4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol. While direct experimental data on this compound is not yet prevalent in published literature, this document synthesizes existing research on structurally related analogues to build a robust predictive profile. By examining the established roles of the 1,2,4-triazole-3-thiol core, the N4-methyl substituent, and the 5-furyl moiety, we project this molecule to be a promising candidate for antimicrobial, antifungal, and anticancer applications. This guide will detail the scientific rationale for these predictions, propose potential mechanisms of action, and outline experimental protocols for validation.

Introduction: The Versatile 1,2,4-Triazole-3-thiol Scaffold

The five-membered heterocyclic ring system of 1,2,4-triazole is a privileged scaffold in drug discovery, forming the core of numerous approved drugs with diverse therapeutic applications.[1][2] Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, antifungal, antiviral, anticancer, anti-inflammatory, and anticonvulsant properties.[1][3][4] The incorporation of a thiol group at the C3 position and substitutions at the N4 and C5 positions of the triazole ring have been shown to significantly modulate and enhance these activities.[1][5]

The thiol group, in particular, is a key functional feature, capable of existing in thione-thiol tautomeric forms, which can influence receptor binding and metabolic stability. This guide focuses on the specific derivative, this compound, which combines the established triazole-thiol core with a methylated furan ring at the C5 position and a methyl group at the N4 position. The presence of the furan ring, a common pharmacophore, is anticipated to introduce unique electronic and steric properties that may confer potent and selective biological effects.

Synthesis and Characterization

The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is well-established in the literature. A common and effective method involves the base-catalyzed intramolecular cyclization of substituted thiosemicarbazides.[1][6] The proposed synthetic route for this compound would logically follow this pathway.

Proposed Synthetic Workflow

Sources

- 1. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]

- 2. chemmethod.com [chemmethod.com]

- 3. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]

- 4. Synthesis and biological properties of novel triazole-thiol and thiadiazole derivatives of the 1,2,4-Triazole-3(5)-one class - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Characterization of Substituted 4-Methyl-4H-1,2,4-triazole-3-thiol Derivatives

A Note on the Target Compound: Initial research did not yield specific information on the discovery and history of 4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol. Therefore, this guide will focus on a closely related and well-documented analogue, 5-(Furan-2-yl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol , to provide a representative and technically detailed overview of the synthesis and characterization of this class of compounds. The methodologies and principles discussed herein are broadly applicable to the synthesis of various 4,5-disubstituted-4H-1,2,4-triazole-3-thiols.

Introduction

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and materials science, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] The inclusion of a thiol group at the 3-position and various substituents at the 4- and 5-positions of the triazole ring allows for the fine-tuning of their physicochemical and pharmacological profiles. This guide provides a detailed exploration of the synthesis and characterization of 5-(Furan-2-yl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol, a representative member of this important class of heterocyclic compounds.

Historical Context and a General Synthetic Strategy

The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is a well-established area of heterocyclic chemistry. A common and effective method involves the cyclization of 1,4-disubstituted thiosemicarbazides in an alkaline medium.[1] This approach offers a versatile route to a wide array of derivatives, starting from readily available carboxylic acid hydrazides and isothiocyanates. The general synthetic pathway can be conceptualized as a two-step process: first, the formation of a thiosemicarbazide intermediate, followed by its base-catalyzed intramolecular cyclization to yield the desired triazole.

Synthesis of 5-(Furan-2-yl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol

The synthesis of the title compound is achieved through a two-step process, commencing with the preparation of the intermediate, 1-(2-furoyl)-4-(4-methylphenyl)thiosemicarbazide, followed by its cyclization.

Part 1: Synthesis of 1-(2-furoyl)-4-(4-methylphenyl)thiosemicarbazide

The initial step involves the condensation of furan-2-carboxylic acid hydrazide with p-tolyl isothiocyanate. This reaction forms the thiosemicarbazide backbone, which is the precursor for the subsequent cyclization.

Experimental Protocol:

-

A solution of furan-2-carboxylic acid hydrazide (0.1 mole) in absolute ethanol (150 mL) is prepared.

-

To this solution, p-tolyl isothiocyanate (0.1 mole) is added.

-

The reaction mixture is refluxed for a period of 4 hours.

-

Upon cooling, the precipitated solid is filtered, washed with cold ethanol (2 x 30 mL), and dried.

-

The crude product is recrystallized from ethanol to yield pure 1-(2-furoyl)-4-(4-methylphenyl)thiosemicarbazide.

Part 2: Synthesis of 5-(Furan-2-yl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol

The synthesized thiosemicarbazide is then cyclized in the presence of a base to form the final 1,2,4-triazole-3-thiol.

Experimental Protocol:

-

1-(2-furoyl)-4-(4-methylphenyl)thiosemicarbazide (0.01 mole) is dissolved in a 2N sodium hydroxide solution (100 mL).

-

The mixture is refluxed for 4 hours.

-

After cooling, the solution is acidified with concentrated hydrochloric acid.

-

The resulting precipitate is filtered, washed with cold water (2 x 30 mL), and dried.

-

The crude product is recrystallized from ethanol to afford pure 5-(Furan-2-yl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol.[1]

Synthetic Pathway Diagram:

Caption: Synthetic route to 5-(Furan-2-yl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol.

Characterization Data

The structure of the synthesized compound, 5-(Furan-2-yl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol, is confirmed by spectroscopic methods.

| Property | Value | Reference |

| Melting Point (°C) | 257-258 | [1] |

| Yield (%) | 79 | [1] |

| IR (cm⁻¹) | ||

| N-H | 3351, 3285 | [1] |

| S-H | 2576 | [1] |

| C=N | 1621 | [1] |

| C-O-C | 1250 | [1] |

| N-C=S | 1534, 1258, 1050, 951 | [1] |

| ¹H-NMR (δ ppm) | ||

| CH₃ | 2.46 (s, 3H) | [1] |

| Furan-H | 5.94-6.36 (m, 3H) | [1] |

| Ar-H | 7.31-7.47 (m, 4H) | [1] |

| SH | 14.01 (s, 1H) | [1] |

Potential Applications and Future Directions

Derivatives of 1,2,4-triazole-3-thiol are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, analgesic, anticonvulsant, and antidepressant effects.[1] The presence of the furan moiety and the substituted phenyl ring in the synthesized compound suggests its potential as a scaffold for the development of novel therapeutic agents. Further research could focus on the evaluation of its biological activities, as well as the synthesis of related analogues to establish structure-activity relationships. The thiol group also provides a handle for further chemical modifications, opening avenues for the creation of more complex molecules with potentially enhanced biological profiles.

Conclusion

This technical guide has detailed the synthesis and characterization of 5-(Furan-2-yl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol as a representative example of the 4,5-disubstituted-4H-1,2,4-triazole-3-thiol class of compounds. The presented two-step synthetic protocol, involving the formation and subsequent cyclization of a thiosemicarbazide intermediate, is a robust and versatile method for accessing this important heterocyclic scaffold. The provided characterization data confirms the structure of the synthesized compound and serves as a valuable reference for researchers in the field. The diverse biological activities associated with the 1,2,4-triazole-3-thiol core underscore the significance of this class of compounds in drug discovery and development.

References

-

Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. [Link]

-

4-Amino-5-methyl-4H-1,2,4-triazole-3-thiol Request for Quotation - ChemBK. [Link]

-

Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class - MDPI. [Link]

-

Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II) - Oriental Journal of Chemistry. [Link]

-

Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives - ResearchGate. [Link]

-

Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. [Link]

-

Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives - MDPI. [Link]

-

Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC - NIH. [Link]

-